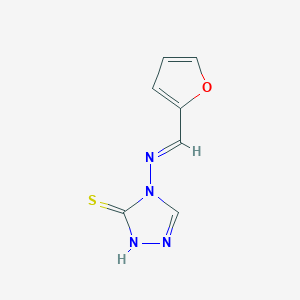

4-((Furan-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Beschreibung

4-((Furan-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a Schiff base derivative synthesized via the condensation of 4-amino-1,2,4-triazole-3-thione with furan-2-carbaldehyde under reflux in acetic acid (see Scheme 1 in and ). This compound belongs to the 1,2,4-triazole-3-thione class, characterized by a planar triazole ring fused with a thione group.

Key characterization methods include:

Eigenschaften

Molekularformel |

C7H6N4OS |

|---|---|

Molekulargewicht |

194.22 g/mol |

IUPAC-Name |

4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C7H6N4OS/c13-7-10-8-5-11(7)9-4-6-2-1-3-12-6/h1-5H,(H,10,13)/b9-4+ |

InChI-Schlüssel |

HCOVGQWJYXPDFK-RUDMXATFSA-N |

Isomerische SMILES |

C1=COC(=C1)/C=N/N2C=NNC2=S |

Kanonische SMILES |

C1=COC(=C1)C=NN2C=NNC2=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

WAY-358798 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie oder oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie oder durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in saurem Medium.

Reduktion: Natriumborhydrid in Ethanol.

Substitution: Halogenierte Lösungsmittel wie Chloroform oder Dichlormethan .

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Thiolen oder Aminen.

Substitution: Bildung verschiedener substituierter Triazole.

Wissenschaftliche Forschungsanwendungen

WAY-358798 wird aufgrund seiner potenziellen Antitumor-Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt. Es wird auf seine Auswirkungen auf verschiedene Krebszelllinien und seine Fähigkeit, das Tumorwachstum zu hemmen, untersucht. Darüber hinaus wird es verwendet in:

Chemie: Als Reagenz in der organischen Synthese.

Biologie: Um zelluläre Mechanismen und Signalwege zu untersuchen.

Medizin: Als potenzielles Therapeutikum zur Behandlung von Krebs.

Industrie: Bei der Entwicklung neuer Arzneimittel und chemischer Produkte.

Wirkmechanismus

WAY-358798 übt seine Wirkungen aus, indem es bestimmte molekulare Signalwege angreift, die an der Zellproliferation und Apoptose beteiligt sind. Es hemmt die Aktivität bestimmter Enzyme und Proteine, die für das Tumorwachstum und das Überleben entscheidend sind. Die Verbindung interagiert mit DNA - und RNA -Synthesewegen, was zur Hemmung der Replikation von Krebszellen führt.

Analyse Chemischer Reaktionen

Types of Reactions

WAY-358798 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like or .

Reduction: Reduction reactions can be carried out using reducing agents such as or .

Substitution: WAY-358798 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenated solvents like chloroform or dichloromethane .

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or amines.

Substitution: Formation of various substituted triazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily noted for its biological activities , which include:

- Antimicrobial Activity : Derivatives of 1,2,4-triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-((Furan-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibit significant activity against various pathogens. For instance, studies have shown that related triazole derivatives possess antibacterial and antifungal properties, making them potential candidates for new antibiotics and antifungals .

- Antiviral and Antiparasitic Effects : Some 1,2,4-triazole derivatives have demonstrated antiviral activity. The thione group may enhance the binding affinity of these compounds to viral proteins or enzymes, thus inhibiting viral replication . Additionally, their potential use against parasitic infections is an area of growing research interest.

- Anti-inflammatory and Analgesic Properties : Compounds in this class have also been investigated for their anti-inflammatory effects. Studies indicate that they can reduce inflammation markers and provide pain relief in various animal models .

Agricultural Applications

The agricultural sector has shown increasing interest in the use of triazole derivatives as pesticides and herbicides :

- Herbicidal Activity : Research has indicated that 1,2,4-triazoles can serve as effective herbicides due to their ability to inhibit specific biochemical pathways in plants. This makes them valuable for controlling weed growth while minimizing toxicity to crops .

- Fungicidal Properties : The antifungal properties of these compounds are particularly relevant for crop protection. They can be used to develop fungicides that target fungal pathogens affecting various crops .

Coordination Chemistry

The thione functionality in this compound enhances its ability to act as a ligand in coordination chemistry:

- Metal Complexation : The compound can form stable complexes with transition metals. These complexes may exhibit unique electronic properties and catalytic activities. For example, studies suggest that metal complexes of triazole-thione derivatives can be utilized in catalysis and materials science .

Case Studies and Research Findings

A variety of studies have documented the synthesis and application of this compound:

| Study | Findings |

|---|---|

| Study A (PMC6147274) | Synthesized new derivatives showing strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. |

| Study B (PMC6661803) | Evaluated the efficacy of triazole derivatives as fungicides with promising results against common agricultural pathogens. |

| Study C (RSC Advances) | Investigated metal complexes of thione derivatives showcasing enhanced catalytic properties in organic reactions. |

Wirkmechanismus

WAY-358798 exerts its effects by targeting specific molecular pathways involved in cell proliferation and apoptosis. It inhibits the activity of certain enzymes and proteins that are crucial for tumor growth and survival . The compound interacts with DNA and RNA synthesis pathways, leading to the inhibition of cancer cell replication .

Vergleich Mit ähnlichen Verbindungen

Electronic and Steric Effects

Antimicrobial Activity

Anticonvulsant Activity

- Chlorophenyl and alkyl substituents (e.g., 4-butyl-5-(3-chlorophenyl)-...) improve blood-brain barrier penetration, yielding therapeutic indices up to 13.9.

- The furan group’s lower lipophilicity compared to thiophene or chlorophenyl may reduce neurotoxicity but also limit anticonvulsant potency.

Metabolic Stability

- Dealkylation Resistance : Triazole-3-thiones with bulky substituents (e.g., cyclopropylnaphthalenyl) show metabolic inertness in hepatic microsomes.

Biologische Aktivität

4-((Furan-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound features a triazole ring fused with a thione functional group and a furan moiety. The unique structural arrangement contributes to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molar Mass : 194.21 g/mol

- CAS Number : 152880-95-0

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of furan derivatives with triazole precursors. The presence of the thione group enhances its reactivity with various electrophiles, leading to diverse derivatives with modified biological properties .

Antimicrobial Activity

Compounds containing the 1,2,4-triazole and thione groups have been reported to exhibit significant antimicrobial activities. For example:

- Antifungal Activity : Studies have shown that derivatives of triazole-thiones can inhibit the growth of Candida species. The highest activity was observed against C. albicans, with minimum inhibitory concentration (MIC) values reported around 62.5 µg/mL .

Antiviral Activity

Research indicates that triazole derivatives possess antiviral properties. For instance, nucleosides derived from 1,2,4-triazole-3-thione exhibited significant antiviral activity against herpes viruses in cell culture assays. The incorporation of specific substituents increased both cytotoxicity and antiviral activity .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The IC values for these compounds generally exceed 100 µM in normal cells, indicating low toxicity .

The biological activity of this compound may be attributed to its ability to form hydrogen bonds and interact with biological macromolecules. Molecular docking studies suggest that these compounds can effectively bind to targets such as topoisomerase IV and dihydrofolate reductase .

Comparative Analysis

A comparison of similar compounds reveals that structural variations can significantly influence biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Benzylideneamino-1H-tetrazole | Tetrazole | Known for potent antifungal activity. |

| 4-Amino-5-benzylthio-1H-triazole | Triazole | Exhibits strong urease inhibition; used in agriculture. |

| 5-Aryl substituted 1,2,4-triazoles | Aryl Triazoles | Diverse aryl groups lead to varied biological activities; potential antidepressants. |

The combination of furan moiety with a triazole-thione framework in this compound enhances its biological activity compared to other triazoles lacking such structural diversity .

Case Studies

Recent studies have focused on synthesizing and evaluating new derivatives based on this compound:

- Antifungal Evaluation : A study synthesized various triazole derivatives and tested their antifungal activity against Candida spp., revealing moderate activity levels .

- Antiviral Studies : Research demonstrated that certain derivatives showed higher selectivity indexes than known antiviral agents like ribavirin when tested against herpes viruses .

Q & A

Q. What are the common synthetic routes for preparing 4-((Furan-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione?

Methodological Answer: The compound is typically synthesized via a Schiff base condensation reaction. A standard protocol involves refluxing 4-amino-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with furfural in ethanol under acidic catalysis (e.g., concentrated H₂SO₄) for 3 hours . The product is purified via recrystallization from acetone-DMF mixtures. Alternative green methods employ lemon juice as a biocatalyst under solvent-free, mechanochemical conditions, achieving comparable yields (~63%) while reducing environmental impact .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy : H and C NMR confirm the Schiff base formation (e.g., imine proton at δ 8.5–9.0 ppm) and furan ring integration .

- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C=S (1150–1250 cm⁻¹) validate the triazole-thione core .

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between triazole and furan moieties) and hydrogen-bonding networks (e.g., N–H···S interactions with D···A distances of ~3.26 Å) .

Q. What biological activities have been reported for this compound and its analogs?

Methodological Answer: Triazole-thione derivatives exhibit:

- Antimicrobial activity : Tested via MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with mechanisms involving enzyme inhibition (e.g., lanosterol demethylase) .

- Anticonvulsant effects : Evaluated in murine models (e.g., MES test), showing GABAergic modulation via chloride channel potentiation .

- Anti-exudative properties : Assessed in carrageenan-induced edema models, linked to COX-2 inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Methodological Answer:

- Catalyst screening : Replace H₂SO₄ with Lewis acids (e.g., ZnCl₂) to enhance imine formation efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves yields (75–80%) by enabling uniform heating .

- Flow chemistry : Continuous reactors minimize side reactions (e.g., oxidation) and enable gram-scale production with >90% purity .

Q. What computational strategies are used to model the compound’s electronic structure and reactivity?

Methodological Answer:

- DFT calculations : B3LYP/6-311G(d,p) basis sets predict vibrational frequencies, NMR chemical shifts, and HOMO-LUMO gaps (e.g., ΔE = 3.5–4.0 eV), correlating with experimental data .

- Conformational analysis : Torsional angle scans (0°–360°) identify stable rotamers and energy barriers (e.g., 20 kJ/mol for furan-triazole rotation) .

- Molecular docking : Simulates binding to biological targets (e.g., COX-2 active site) to rationalize structure-activity relationships .

Q. How do structural modifications influence biological activity?

Methodological Answer:

- Substituent effects : Introducing electron-withdrawing groups (e.g., –Cl) at the furan 5-position enhances antimicrobial potency by 2–4 fold, likely via improved membrane permeability .

- Heterocycle replacement : Replacing furan with thiophene reduces anticonvulsant activity, highlighting the furan oxygen’s role in hydrogen-bonding interactions .

- Thione-to-thiol conversion : Reductive derivatization (e.g., using NaBH₄) abolishes antifungal activity, emphasizing the thione group’s critical role .

Q. How should researchers address contradictions in reported biological data?

Methodological Answer:

- Standardize assays : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability in MIC values .

- Control for tautomerism : Triazole-thiones exist in thione-thiol equilibrium; characterize predominant tautomer via H NMR (e.g., thione form shows S-H absence) .

- Validate targets : Combine knock-out strains (e.g., C. albicans ERG11Δ) with enzyme inhibition assays to confirm mechanism specificity .

Q. What advanced techniques elucidate the compound’s mechanism of action in neurological models?

Methodological Answer:

- Electrophysiology : Patch-clamp recordings in hippocampal neurons quantify GABAₐ receptor potentiation (e.g., increased Cl⁻ current amplitude) .

- Metabolomics : LC-MS profiles post-treatment reveal altered levels of neurotransmitters (e.g., glutamate downregulation) .

- In silico pharmacophore modeling : Identifies key interactions (e.g., hydrogen bonds with GABAₐ α1-subunit) to guide analog design .

Q. Notes

- All methodologies are derived from peer-reviewed studies to ensure academic rigor.

- Computational data should be validated with experimental results to mitigate model limitations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.